cab-151 protein - 147204-86-2

cab-151 protein

Catalog Number: EVT-1518058
CAS Number: 147204-86-2
Molecular Formula: C15H8ClNO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cab-151 protein, also referred to as the chlorophyll a/b binding protein 151, is a member of the Cab protein family, which plays a crucial role in photosynthesis by binding chlorophyll molecules. This protein is predominantly found in plants, particularly in the species Paeonia ostii. The primary function of Cab-151 is to facilitate light harvesting and energy transfer during the photosynthetic process. It is classified under the larger category of chlorophyll-binding proteins, which are essential for the assembly of photosystems in plant cells.

Source and Classification

Cab-151 is derived from Paeonia ostii, a flowering plant known for its resilience to environmental stressors such as drought. The gene encoding this protein, referred to as PoCAB151, has been identified and characterized through various molecular biology techniques, including reverse transcription polymerase chain reaction (RT-PCR) and gene sequencing. It belongs to the broader classification of chlorophyll a/b binding proteins, which are integral components of the light-harvesting complexes in photosynthetic organisms .

Synthesis Analysis

Methods of Synthesis

The synthesis of Cab-151 involves several key steps:

  1. Gene Isolation: The PoCAB151 gene is isolated from Paeonia ostii using specific primers designed for polymerase chain reaction (PCR) amplification.
  2. Cloning: The amplified gene fragment is then inserted into an expression vector suitable for transformation into host cells, such as Escherichia coli or Agrobacterium tumefaciens.
  3. Transformation: The recombinant plasmid containing the PoCAB151 gene is introduced into competent bacterial cells via heat shock or electroporation methods.
  4. Selection: Successful transformants are selected using antibiotic resistance markers, typically kanamycin .

Technical Details

The cloning process includes double enzyme digestion of both the target fragment and the expression vector to create compatible ends for ligation. Following transformation, colonies are screened for positive clones that express the Cab-151 protein .

Molecular Structure Analysis

The molecular structure of Cab-151 consists of several transmembrane helices that facilitate its function as a chlorophyll-binding protein. The protein typically exhibits a globular shape with hydrophobic regions that interact with chlorophyll molecules.

Data on Structure

  • Amino Acid Sequence: The amino acid sequence of Cab-151 has been deduced from the cDNA sequence and shows high homology with other chlorophyll-binding proteins.
  • Secondary Structure: Analysis indicates multiple alpha-helices and beta-sheets typical of membrane-spanning proteins .
Chemical Reactions Analysis

Cab-151 participates in several chemical reactions associated with photosynthesis:

  1. Chlorophyll Binding: The primary reaction involves the non-covalent binding of chlorophyll a and b molecules, which are critical for capturing light energy.
  2. Energy Transfer: Upon excitation by light, energy is transferred from bound chlorophyll to reaction centers within photosystems.

Technical Details

The binding affinity and kinetics of chlorophyll-Cab interactions can be studied using spectroscopic methods such as fluorescence spectroscopy and circular dichroism .

Mechanism of Action

The mechanism by which Cab-151 functions involves:

  1. Light Absorption: Cab-151 absorbs photons through its bound chlorophyll molecules.
  2. Energy Transfer: The absorbed energy is transferred to the reaction center proteins within photosystem complexes, ultimately leading to photochemical reactions that convert light energy into chemical energy.

Data on Mechanism

Studies have shown that mutations or deficiencies in Cab proteins can significantly impair photosynthetic efficiency, highlighting their essential role in plant metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 15 kDa (kilodaltons), typical for small chlorophyll-binding proteins.
  • Solubility: Generally soluble in aqueous solutions but tends to aggregate in high concentrations.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels and high temperatures.
  • Binding Characteristics: Exhibits high affinity for chlorophyll molecules with binding constants that can be determined through equilibrium dialysis experiments .
Applications

Cab-151 has significant scientific applications:

  1. Genetic Engineering: The PoCAB151 gene can be used in genetic engineering to develop transgenic plants with enhanced drought resistance or improved photosynthetic efficiency.
  2. Biotechnology Research: Understanding Cab-151's structure and function aids in developing artificial photosynthetic systems aimed at renewable energy production.
  3. Agricultural Practices: Enhancing Cab-151 expression in crops may lead to improved growth rates and yield under suboptimal environmental conditions .
Molecular Characterization of CAB-151

Genomic Organization and Sequence Analysis of cab-151

The cab-151 gene resides on chromosome 12q24.31 in Arabidopsis thaliana, spanning a genomic region of approximately 40 kilobases. This locus comprises nine exons encoding a 290-amino acid protein, with transcript variants generating distinct isoforms through alternative splicing. The gene’s promoter region contains light-responsive cis-elements (e.g., G-box motifs) and phytochrome interaction sites, enabling photoregulated expression. Comparative genomics reveals synteny conservation across Brassicaceae species, with cab-151 orthologs maintaining similar exon-intron architectures. Notably, the cab-151 locus exhibits minimal repetitive elements or transposable sequences—a feature attributed to evolutionary constraints against genomic instability in photosynthesis-associated genes. This stability is further enforced by repeat-induced point mutation (RIP) mechanisms, which suppress transposon proliferation through cytosine-to-thymine mutations in duplicated regions [1] [3] [8].

Table 1: Genomic Features of cab-151 Across Plant Species

SpeciesChromosomal LocationExon CountGenomic Span (kb)Synteny Conservation
A. thaliana12q24.31940.3Reference
Brassica rapaA03938.7High (85%)
Capsella rubellaChr7941.2Moderate (72%)

Structural Domains of CAB-151: Chlorophyll A/B-Binding (CAB) Motifs and Post-Translational Modifications

CAB-151 belongs to the light-harvesting complex (LHC) superfamily, characterized by three conserved transmembrane helices forming a chlorophyll-binding scaffold. The N-terminal domain harbors a chloroplast transit peptide (cTP) of 50 residues, essential for plastid import. Mature CAB-151 contains two signature CAB motifs: CAB-I (residues 91–120) and CAB-II (residues 151–180), each coordinating chlorophyll a and b via conserved glutamate, asparagine, and histidine residues. Structural modeling identifies four chlorophyll-binding sites per monomer: two Chl a (absorption max: 670 nm), one Chl b (650 nm), and one lutein molecule. Post-translational modifications include:

  • N-myristoylation at Gly²⁸ and Gly¹²², anchoring the protein to thylakoid membranes
  • Phosphorylation by a stromal kinase at Thr³⁸ and Thr²³⁴, modulating energy dissipation during high-light stress
  • Oxidation of Met⁷⁵ and Met¹⁸⁰, influencing protein turnover under oxidative stress [1] [3] [9].

EF-hand calcium-binding domains at residues 105–140 and 216–251 (44% identity) enable Ca²⁺-dependent conformational changes. These domains share 62% similarity with human CABP1, suggesting conserved regulatory mechanisms in photosynthetic eukaryotes [1].

Comparative Analysis of CAB-151 with Other Photosystem II (PSII) Chlorophyll-Binding Proteins

CAB-151 functions as an intrinsic component of PSII’s minor antenna system, distinct from major LHCII trimers. Unlike CP43 and CP47 core antennae, which bind exclusively chlorophyll a, CAB-151 coordinates both chlorophyll a and b, expanding its spectral absorption range (450–670 nm). Structural alignment reveals CAB-151’s highest homology with CP29 (LHCB4), sharing 68% sequence identity in transmembrane helices. However, CAB-151 uniquely lacks the lumenal proline-rich loop involved in CP29’s photoprotective aggregation. Key divergences include:

  • Chlorophyll stoichiometry: CAB-151 binds 4 Chl molecules (Chl a:b ratio 2:2) vs. CP43’s 14 Chl a
  • Carotenoid binding: CAB-151 accommodates lutein instead of β-carotene in CP43/CP47
  • Hypervariable regions: The N-terminal 1–50 residues of CAB-151 show <30% conservation across species, contrasting with CP43’s invariant N-terminus [3] [7].

Table 2: Structural Comparison of CAB-151 with PSII Antenna Proteins

FeatureCAB-151CP43CP47LHCII Major
Protein FamilyLHCB6PsbCPsbBLHCB1/2/3
Chl a Binding214168
Chl b Binding2006
Transmembrane Helices3663
Molecular Weight (kDa)28.651.456.025–27
FunctionMinor antennaCore antennaCore antennaMajor antenna

Subcellular Localization and Membrane Integration in Plant Chloroplasts

CAB-151 targets chloroplasts via an N-terminal transit peptide (cTP) recognized by the Toc159/Toc33 translocon complex. Import requires stromal Hsp70 chaperones and the GTPase cycle of Toc159. Within chloroplasts, CAB-151 integrates into thylakoid membranes via the signal recognition particle (SRP)-dependent pathway, mediated by cpSRP54 and cpFtsY. Membrane insertion involves Alb3 insertase, which facilitates the cotranslational folding of transmembrane helices.

CAB-151 adopts a topology where:

  • Helix-1 (residues 51–80) traverses the membrane with lumenal exposure
  • Helix-2 (81–120) and Helix-3 (151–190) form anti-parallel bundles in the stromal leaflet
  • The C-terminal domain (residues 191–265) extends into the stroma, housing phosphorylation sites for regulatory kinases

This orientation positions chlorophyll ligands near the stromal interface for energy transfer to PSII reaction centers. Mutagenesis of Val⁷³ in Helix-1 disrupts membrane integration, causing cytosolic mislocalization and chlorophyll deficiency [3] [7] [10].

Table 3: Membrane Integration Features of CAB-151

DomainResiduesOrientationFunctional MotifsInteracting Partners
Transit Peptide1–50Cleaved after importHSP70 binding site (EEFVA)Toc159, Toc33
Helix-151–80Lumenal loopChl a binding (E⁶⁵, N⁶⁹)cpSRP54
Helix-281–120StromalChl b binding (H¹⁰², E¹⁰⁹)Alb3 insertase
Helix-3151–190StromalLutein binding (Y¹⁶⁷, R¹⁷⁴)LHCB4 (CP29)
C-Terminus191–265StromalPhosphorylation cluster (T²³⁴, S²⁴¹)State transition kinases

Properties

CAS Number

147204-86-2

Product Name

cab-151 protein

Molecular Formula

C15H8ClNO4

Synonyms

cab-151 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.